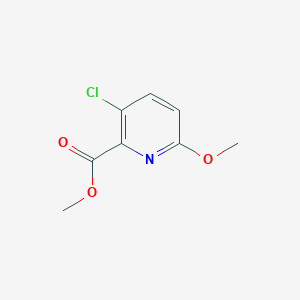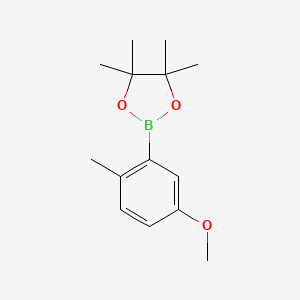
Methyl 3-chloro-6-methoxypyridine-2-carboxylate
説明
“Methyl 3-chloro-6-methoxypyridine-2-carboxylate” is a chemical compound with the CAS Number: 175965-91-0 . It has a molecular weight of 201.61 and is also known as “3-Chloro-6-methoxy-2-(methoxycarbonyl)pyridine” or "Methyl 3-chloro-6-methoxypicolinate" .
Molecular Structure Analysis
The IUPAC name for this compound is "methyl 3-chloro-6-methoxy-2-pyridinecarboxylate" . The InChI Code is "1S/C8H8ClNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3" .Physical And Chemical Properties Analysis
“Methyl 3-chloro-6-methoxypyridine-2-carboxylate” is a solid at room temperature . It has a boiling point of 32-34 degrees Celsius . The flash point is 80-84/0.5mm .科学的研究の応用
Synthesis and Characterization
- Methyl 3-chloro-6-methoxypyridine-2-carboxylate has been utilized in various synthetic pathways, demonstrating its versatility in organic synthesis. Hirokawa, Horikawa, and Kato (2000) describe its use in the efficient synthesis of dopamine and serotonin receptor antagonists (Hirokawa, Horikawa, & Kato, 2000). Horikawa, Hirokawa, and Kato (2001) further highlight its application in preparing key intermediates for such compounds (Horikawa, Hirokawa, & Kato, 2001).
- Irvine, Cooper, and Thornburgh (2008) utilized this compound for structural verification in NMR analysis, showcasing its role in characterizing chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).
Applications in Radioligand and Pharmaceutical Synthesis
- Gao, Wang, and Zheng (2016) synthesized a PET radioligand using this compound, indicating its potential in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).
- Ju Xiu-lian (2011) and others have employed it in creating various carboxylic acids, further demonstrating its utility in pharmaceutical synthesis (Ju Xiu-lian, 2011).
Chemical Properties and Reactions
- Gros, Choppin, and Fort (2003) investigated its lithiation pathway, contributing to a better understanding of its chemical reactivity and properties (Gros, Choppin, & Fort, 2003).
- Hutchinson et al. (2003) explored its role in synthesizing alpha(v)beta(3) antagonists, highlighting its potential in developing treatments for osteoporosis (Hutchinson et al., 2003).
Catalysis and Organic Chemistry
- Galenko et al. (2015) utilized it in relay catalytic synthesis, showcasing its application in creating complex organic compounds (Galenko et al., 2015).
- Healy et al. (2004) reported its use in synthesizing new compounds from a microfungus, indicating its role in natural product chemistry (Healy et al., 2004).
Safety and Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
特性
IUPAC Name |
methyl 3-chloro-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYHECRMLVOHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-6-methoxypyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3040157.png)




![tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate](/img/structure/B3040167.png)
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)


